molecular formula C8H9BrO B1266530 1-(3-Bromophenyl)ethanol CAS No. 52780-14-0

1-(3-Bromophenyl)ethanol

Cat. No. B1266530
CAS RN: 52780-14-0
M. Wt: 201.06 g/mol
InChI Key: ULMJQMDYAOJNCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Bromophenyl)ethanol involves several steps, including enantioselective processes and crystallization techniques. Enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation have been employed to achieve resolution of related compounds, demonstrating good enantioselectivity, especially in hydrolysis reactions (Conde, S., Fierros, M., Rodríguez-Franco, M. I., & Puig, C., 1998). Additionally, crystallization of host-guest complexes with permethylated β-cyclodextrin has been used for the enantioseparation of similar compounds, highlighting the role of crystal structures and chiral recognition mechanisms in synthesis (Grandeury, A., Petit, S., Gouhier, G., Agasse, V., & Coquerel, G., 2003).

Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)ethanol is characterized by the presence of a bromophenyl group bonded to an ethanol moiety. This structure is pivotal in its reactivity and the formation of host-guest complexes, as seen in the crystallization processes with cyclodextrins. The inclusion geometries and packing modes in crystal structures of similar compounds provide insight into the enantioseparation mechanisms and chiral discrimination (Grandeury et al., 2003).

Chemical Reactions and Properties

1-(3-Bromophenyl)ethanol participates in various chemical reactions, including S-alkylation and subsequent reduction processes, to synthesize novel compounds. The presence of the bromophenyl group makes it a suitable candidate for reactions involving nucleophilic and electrophilic substituents, leading to the formation of complex molecules like racemic secondary alcohols (Vorga, M. M., & Badea, V., 2021).

Physical Properties Analysis

The physical properties of 1-(3-Bromophenyl)ethanol, such as solubility, melting point, and crystallization behavior, are influenced by its molecular structure. The interaction with cyclodextrins and the formation of supramolecular complexes underscore the compound's ability to engage in specific non-covalent interactions, which are crucial for its physical properties and enantioseparation processes (Grandeury et al., 2003).

Scientific Research Applications

Enantioselective Processes

  • Resolution of Analogous Compounds

    A study by Conde et al. (1998) focused on the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, using lipase-catalyzed reactions. This compound, an α-bromohydrin, serves as an intermediate in synthesizing adrenergic agents. The resolution was most effective via hydrolysis, demonstrating the compound's utility in synthesizing enantiomerically pure chemicals, which has implications for the resolution of 1-(3-Bromophenyl)ethanol (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

  • Chiral Separation Techniques

    Grandeury et al. (2003) explored the enantioseparation of 1-(p-bromophenyl)ethanol, closely related to 1-(3-Bromophenyl)ethanol. The research utilized crystallization of host-guest complexes with permethylated β-cyclodextrin, highlighting the compound's potential for studying chiral discrimination mechanisms (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).

Biocatalysis and Enzymatic Reactions

  • Nanohybrid Biocatalyst Applications

    Galvão et al. (2018) developed a nanohybrid material used for the kinetic resolution of secondary alcohols, including 1-(3-bromophenyl)-1-ethanol. This research demonstrates the compound's role in the synthesis of enantiomerically pure drugs, utilizing lipase from Pseudomonas fluorescens (Galvão et al., 2018).

  • Phthalocyanine Derivatives Synthesis

    Ramos et al. (2015) synthesized phthalocyanine derivatives using 1-(4-bromophenyl)ethanol, an analog of 1-(3-Bromophenyl)ethanol. These compounds were characterized for their photophysical properties, indicating potential applications in photochemical studies (Ramos et al., 2015).

Safety And Hazards

1-(3-Bromophenyl)ethanol is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJQMDYAOJNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312987
Record name 1-(3-Bromophenyl)ethanol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)ethanol

CAS RN

52780-14-0
Record name 1-(3-Bromophenyl)ethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-alpha-methylbenzyl alcohol
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Record name 52780-14-0
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Record name 1-(3-Bromophenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-methylbenzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.871
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Synthesis routes and methods

Procedure details

Commercially available 3-bromobenzaldehyde (5.0 g, 27 mmol) was dissolved in anhydrous dichloromethane (200 mL) under a dry nitrogen atmosphere and cooled in a dry ice/acetone bath to −78° C. Trimethyl aluminum 2M solution in toluene (16.2 mL, 32 mmol) was added dropwise. After 0.5 h the reaction mixture was allowed to warm to room temperature during which time the cloudiness of the reaction resolved to a clear yellow solution which then proceeded to a colorless solution. After stirring for 1 h at room temperature the reaction mixture was cooled in an ice bath and 1N HCl (100 mL) was added dropwise. The reaction mixture was transferred to a separatory funnel and the organic layer was isolated, dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The crude product was purified by silica gel flash column chromatography eluting with 1:1 Ethyl acetate/hexane to provide 5.4 g (99%) of A4.1a as a colorless oil. LCMS (M+H−OH)+=183, 185
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Solís, S García, HI Pérez, N Manjarrez, H Luna - Tetrahedron: Asymmetry, 2008 - Elsevier
Hydrolases from the liver acetone powders (LAPs) of bovine, cat, chicken, turkey, lamb, pig, rabbit, and rat were assessed for the enantioselective hydrolysis of acetates of 1-(4-…
Number of citations: 8 www.sciencedirect.com
WS Galvão, BB Pinheiro, LRB Golçalves… - Journal of Materials …, 2018 - Springer
In this work, a nanohybrid material was developed and used for the first time to the kinetic resolution of secondary alcohols as rac-indanol, rac-1-phenylethanol (rac-1), rac-1-(3-…
Number of citations: 130 link.springer.com
MK Saini, R Gupta, S Parbhakar, S Singh, F Hussain - RSC advances, 2014 - pubs.rsc.org
A series of water soluble lanthano-phosphotungstate K11[Ln(PW11O39)2]·xH2O [Ln = Pr(III), Nd(III), Eu(III), Gd(III), Tb(III), Dy(III), Ho(III), Er(III), Tm(III) and Yb(III)] catalysts were …
Number of citations: 31 pubs.rsc.org
PK Behera, P Choudhury, SK Sahu… - Asian Journal of …, 2021 - Wiley Online Library
Though concept of oxygen bridged bimetallic catalyst for organic reaction is not well understood. Herein, we have tried to explain the concept by experimental as well as its support by …
Number of citations: 6 onlinelibrary.wiley.com
RX Liang, QY Ma, TX Xiang, YP Zhang… - Journal of …, 2023 - Wiley Online Library
A chiral pillar[3]trianglimine (C 60 H 72 N 6 O 6 ) with a deep cavity has been developed as a chiral selector and bonded to thiolated silica by thiol‐ene click reaction to fabricate a novel …
H Liu, FZR De Souza, L Liu, BS Chen - Molecules, 2018 - mdpi.com
Marine-derived fungus Geotrichum candidum AS 2.361 was previously reported by our group as an active strain for the enantioselective reduction of ketones. Although some other …
Number of citations: 6 www.mdpi.com
YP Zhang, K Li, LX Xiong, BJ Wang, SM Xie… - … of Chromatography A, 2022 - Elsevier
Chiral polyimine macrocycles (CPMs) constitute a new family of organic macrocycles that have defined cavities, rigid shapes, inherent chirality and multiple cooperative binding sites, …
Number of citations: 4 www.sciencedirect.com
H Liu, BS Chen, FZR De Souza, L Liu - Marine Drugs, 2018 - mdpi.com
Whole-cell biocatalysts offer a highly enantioselective, minimally polluting route to optically active alcohols. Currently, most of the whole-cell catalytic performance involves resting cells …
Number of citations: 13 www.mdpi.com
N Itoh, N Mizuguchi, M Mabuchi - Journal of Molecular Catalysis B …, 1999 - Elsevier
Phenylacetaldehyde reductase (PAR) (systematic name, 2-phenylethanol: NAD + oxidoreductase) isolated from styrene-assimilating Corynebacterium strain ST-10 was used to …
Number of citations: 66 www.sciencedirect.com
L Hariss, R Ibrahim, N Jaber, T Roisnel… - European Journal of …, 2018 - Wiley Online Library
A new synthesis of a group of O‐, S‐ and N‐heterocycles with a gem‐difluoro group in position β to the heteroatom has been developed, starting from easily accessible gem‐difluoro …

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